molecular formula C27H21N B13805659 1-Methylamino-9,10-diphenylanthracene CAS No. 55334-26-4

1-Methylamino-9,10-diphenylanthracene

Cat. No.: B13805659
CAS No.: 55334-26-4
M. Wt: 359.5 g/mol
InChI Key: SMBONASSNFDWML-UHFFFAOYSA-N
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Description

1-Methylamino-9,10-diphenylanthracene is an anthracene derivative functionalized with two phenyl groups at positions 9 and 10 and a methylamino (-NHCH₃) substituent at position 1. Anthracene derivatives are widely studied for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs), scintillators, and sensors.

Properties

CAS No.

55334-26-4

Molecular Formula

C27H21N

Molecular Weight

359.5 g/mol

IUPAC Name

N-methyl-9,10-diphenylanthracen-1-amine

InChI

InChI=1S/C27H21N/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18,28H,1H3

InChI Key

SMBONASSNFDWML-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylamino-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: While specific industrial production methods for 1-Methylamino-9,10-diphenylanthracene are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methylamino-9,10-diphenylanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.

Scientific Research Applications

1-Methylamino-9,10-diphenylanthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methylamino-9,10-diphenylanthracene primarily involves its interaction with light. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical behavior and interaction with other molecules in its environment .

Comparison with Similar Compounds

Structural and Optical Properties

9,10-Diphenylanthracene (DPA)
  • Structure : Unsubstituted anthracene core with phenyl groups at positions 9 and 10 .
  • Optical Properties :
    • Emission Peaks : 454 nm (DPA-Melt crystal) and 468 nm (DPA-Solution crystal) .

    • Excitation Bands : 331–396 nm, varying with crystal polymorphism .
  • Thermal Stability : DPA-Solution crystals exhibit higher thermal stability than DPA-Melt due to differences in crystal packing (C2/c vs. P21/n space groups) .
2-Aza-9,10-diphenylanthracene
  • Structure : A nitrogen atom replaces a carbon at position 2, creating an electron-deficient core .
  • Optical/Electronic Impact :
    • Redshifted emission compared to DPA due to lowered LUMO energy .
    • Enhanced electron affinity, making it suitable for n-type semiconductor applications .
Hypothetical 1-Methylamino-9,10-diphenylanthracene
  • Expected Properties: The methylamino group’s electron-donating nature may raise the HOMO energy, increasing hole-transport capabilities. Fluorescence emission could redshift moderately compared to DPA, similar to amino-substituted anthracenes (e.g., 1-aminoanthracene derivatives) .

Table 1: Structural and Optical Comparison

Compound Substituents Emission λ (nm) Excitation λ (nm) Thermal Stability
9,10-Diphenylanthracene None 454–468 331–396 Moderate (varies with polymorphism)
2-Aza-9,10-diphenylanthracene N at position 2 Not reported (redshift inferred) Likely lower than DPA (heteroatom introduction)
1-Methylamino-DPA (hypothetical) -NHCH₃ at position 1 ~470–490 (estimated) ~340–400 (estimated) Potentially reduced due to steric effects

Electrochemical and Electronic Properties

  • DPA :
    • High fluorescence quantum yield (~90%) and ambipolar charge transport .
    • Used in neutron detection due to scintillation properties .
  • 2-Aza-DPA: Lower LUMO energy (-3.2 eV vs. DPA’s -2.8 eV), enhancing electron injection in OLEDs .
  • 1-Methylamino-DPA: Anticipated higher HOMO energy than DPA due to electron-donating -NHCH₃, improving hole transport. May exhibit dual fluorescence from charge-transfer states, as seen in amino-substituted PAHs .

Table 2: Electrochemical Parameters

Compound HOMO (eV) LUMO (eV) Application Relevance
DPA -5.8 -2.8 Scintillators, OLED host
2-Aza-DPA -5.5 -3.2 OLED emitters, electron transport
1-Methylamino-DPA (estimated) -5.3 -2.6 Hole-transport layers, sensors

Thermal and Stability Profiles

  • DPA :
    • Melting point: ~245°C (consistent across polymorphs) .
    • Heat of sublimation: 135 kJ/mol .
  • 2-Aza-DPA :
    • Reduced thermal stability due to strained nitrogen incorporation .
  • 1-Methylamino-DPA: Likely lower melting point than DPA due to increased molecular asymmetry. Thermal decomposition may occur at lower temperatures if the methylamino group introduces steric strain .

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